Bienvenue dans la boutique en ligne BenchChem!

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione

Chemical Synthesis Medicinal Chemistry Analytical Standards

This halogenated isoindoline-1,3-dione features a unique ortho-bromomethyl substitution critical for its electrophilic reactivity, enabling efficient nucleophilic substitution for generating analog libraries in cancer and inflammatory disease research. Its 95% purity specification is optimized for exploratory synthetic applications, with 98% options for sensitive downstream use.

Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
CAS No. 57365-06-7
Cat. No. B1297930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione
CAS57365-06-7
Molecular FormulaC15H10BrNO2
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
InChIKeyNRIHZIKJFGRZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 57365-06-7): Chemical Properties and Supplier Purity Specifications for Research Procurement


2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 57365-06-7) is a halogenated isoindoline-1,3-dione derivative with a molecular formula of C15H10BrNO2 and a molecular weight of 316.15 g/mol . The compound features a bicyclic isoindoline-1,3-dione core with a reactive bromomethyl substituent on the ortho position of the pendant phenyl ring, which confers electrophilic character suitable for nucleophilic substitution reactions . It is commercially available from multiple suppliers with documented purity specifications ranging from 90% to 98% for research and development applications .

Why 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione Cannot Be Substituted by Generic Isoindoline-1,3-dione Analogs


Generic substitution among isoindoline-1,3-dione derivatives is precluded by the compound's unique ortho-bromomethyl substitution pattern, which directly governs its reactivity profile in nucleophilic substitution reactions and its potential interactions with biological targets . The presence and precise position of the bromomethyl group are critical for electrophilicity and subsequent derivatization, a feature absent in unsubstituted phthalimides or analogs bearing different halogenation patterns . Furthermore, available commercial purity levels (90–98%) vary significantly among suppliers, and procurement for sensitive synthetic or biological applications necessitates verification of specific purity specifications rather than assuming interchangeability among vendors . The following quantitative evidence delineates the specific differentiators that justify targeted procurement of this exact CAS entity.

Quantitative Differentiation Evidence for 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 57365-06-7)


Commercial Purity Differentiation: 90%, 95%, and 98% Minimum Specifications

Commercially available lots of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 57365-06-7) are offered with distinct minimum purity specifications: 90% from Sigma-Aldrich (Manchester Organics) , 95% from AKSci and CymitQuimica , and ≥98% from MolCore . In contrast, commonly procured phthalimide (CAS 85-41-6) is typically supplied at ≥99% purity, while other isoindoline-1,3-dione intermediates such as 2-(2-(Chloromethyl)phenyl)isoindoline-1,3-dione are not routinely stocked by major suppliers with comparable tiered purity offerings. The quantifiable difference in available purity grades directly impacts suitability for synthetic applications where impurity tolerance is constrained.

Chemical Synthesis Medicinal Chemistry Analytical Standards

Electrophilic Reactivity Advantage: Ortho-Bromomethyl vs. Para or Unsubstituted Analogs

The ortho-bromomethyl substituent in 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione imparts enhanced electrophilic character relative to para-substituted bromomethyl analogs (e.g., 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione, CAS 101367-16-2) due to inductive and steric effects . This structural feature enables preferential nucleophilic substitution at the benzylic position, a reactivity profile that is absent in unsubstituted phthalimide (CAS 85-41-6) or N-methylphthalimide. Quantitative rate data for specific nucleophiles are not publicly available in peer-reviewed literature; however, the presence of the bromomethyl group is explicitly noted as enhancing electrophilic properties and rendering the compound a useful intermediate for nucleophilic substitutions .

Organic Synthesis Nucleophilic Substitution Intermediate Chemistry

Patent-Documented Utility as a Key Intermediate in Isoindoline Derivative Synthesis

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is explicitly claimed as an intermediate in the synthesis of therapeutic isoindoline derivatives within USPTO patent application 15/523,651 (issued as US 10,017,492) [1]. The patent describes a preparation method wherein this bromomethyl compound serves as a precursor to final products with potential anti-cancer and anti-inflammatory activities [2]. While numerous isoindoline-1,3-dione derivatives exist, the specific ortho-bromomethyl substitution pattern of CAS 57365-06-7 enables the construction of target molecules that cannot be accessed via chloromethyl or unsubstituted analogs without additional synthetic steps, thereby providing a documented route advantage in pharmaceutical process chemistry.

Pharmaceutical Intermediates Patent Chemistry Drug Development

Reported In Vitro Cytotoxicity Against Leukemia and Lymphoma Cell Lines

Literature reports indicate that 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione exhibits cytotoxic effects against K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cell lines, with induction of apoptosis and necrosis observed . In contrast, unsubstituted phthalimide (CAS 85-41-6) does not demonstrate significant cytotoxicity against these cell lines at comparable concentrations, and para-substituted bromomethyl analogs (e.g., CAS 101367-16-2) have not been profiled in the same assays. Specific IC50 values are not provided in the accessible literature; however, the qualitative observation of cytotoxicity distinguishes the target compound from non-halogenated isoindoline-1,3-diones that lack this activity profile.

Anticancer Research Cytotoxicity Oncology

Optimal Research and Industrial Applications for 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 57365-06-7)


Synthesis of Patented Isoindoline Derivatives for Oncology and Inflammation Research

This compound serves as a key intermediate in the preparation of isoindoline derivatives described in US 10,017,492, which are claimed to possess therapeutic utility against cancer and inflammatory diseases [1]. Procurement of CAS 57365-06-7 is essential for replicating the disclosed synthetic routes and for generating the final compounds for biological evaluation.

Development of Novel Electrophilic Building Blocks for Medicinal Chemistry

The ortho-bromomethyl group provides a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse amine, thiol, or alkoxide moieties to generate focused libraries of isoindoline-1,3-dione analogs . This reactivity profile makes the compound a strategic choice for structure-activity relationship (SAR) studies where the phthalimide core is retained while varying the N-aryl substituent.

In Vitro Cytotoxicity Screening Against Hematological Cancer Cell Lines

Reported cytotoxic effects against K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cell lines position this compound as a candidate for preliminary anticancer screening . Researchers may utilize it as a reference standard or as a starting scaffold for further optimization in leukemia and lymphoma drug discovery programs.

High-Purity Organic Synthesis Requiring Defined Impurity Profiles

The availability of multiple purity grades (90%, 95%, 98%) allows chemists to select a specification aligned with the sensitivity of downstream reactions . Applications such as multi-step total synthesis or preparation of analytical standards benefit from the 98% minimum purity option, whereas exploratory reactions may tolerate the 95% grade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.